Lipophilicity Difference: 2-Methoxy vs. Des-Methoxy Analog
The incorporation of the 2-methoxy group in 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine yields a computed XLogP3 of 1.2, compared with an estimated XLogP3 of approximately 0.6 for the des-methoxy analog 3-(piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1), representing a logP increase of approximately 0.6 units [1][2]. This shift moves the compound from a borderline low-lipophilicity space into a range more consistent with favorable passive membrane permeability while remaining below the lipophilicity ceiling (logP > 3) associated with elevated promiscuity and toxicity risk [3]. The rotatable bond count of 3, identical to the des-methoxy analog, indicates that the lipophilicity gain is achieved without introducing additional conformational flexibility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem computed, 2021 release) |
| Comparator Or Baseline | 3-(piperidin-1-ylsulfonyl)pyridine (des-methoxy): Estimated XLogP3 ≈ 0.6 (based on fragment contribution from methoxy removal vs. PubChem algorithm) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); comparison based on computational estimation for des-methoxy analog |
Why This Matters
A logP difference of ~0.6 units can significantly affect compound partitioning into biological membranes, cellular permeability, and plasma protein binding, directly impacting the suitability of each analog for cell-based vs. biochemical screening formats.
- [1] PubChem Compound Summary CID 26818096, 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. https://pubchem.ncbi.nlm.nih.gov/compound/26818096 View Source
- [2] PubChem Compound Summary CID 3623948, 3-(piperidin-1-ylsulfonyl)pyridine. https://pubchem.ncbi.nlm.nih.gov/compound/3623948 View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
